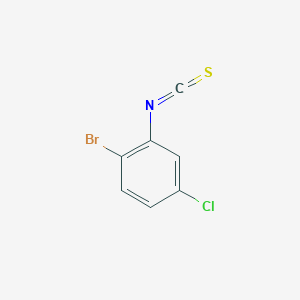

2-Bromo-5-chlorophenyl Isothiocyanate

Description

2-Bromo-5-chlorophenyl isothiocyanate is an aromatic isothiocyanate derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 5-position, along with a reactive isothiocyanate (-NCS) group. This compound’s structure confers unique chemical and biological properties, making it valuable in organic synthesis, bioconjugation, and pharmaceutical research.

Properties

IUPAC Name |

1-bromo-4-chloro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCVUJKNWQBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Bromo-5-chlorophenyl Isothiocyanate

General Synthetic Strategies for Aryl Isothiocyanates

Aryl isothiocyanates, including 2-bromo-5-chlorophenyl isothiocyanate, are commonly synthesized by the reaction of the corresponding aryl amines with thiophosgene or via the conversion of aryl amines to thioureas followed by desulfurization. Another modern approach involves the use of carbon disulfide and organic bases to form dithiocarbamates, which are subsequently converted to isothiocyanates under mild conditions.

Thiophosgene method : Primary aromatic amines react with thiophosgene in the presence of a base to yield aryl isothiocyanates. This method is well-established but involves handling toxic reagents.

Dithiocarbamate route : Primary amines react with carbon disulfide and organic bases (e.g., triethylamine) to form dithiocarbamates, which are then converted to isothiocyanates using oxidizing agents or desulfurizing agents.

Staudinger/aza-Wittig tandem reaction : Involves azides reacting with triphenylphosphine to form iminophosphorane intermediates, which react with carbon disulfide to yield isothiocyanates.

Specific Preparation of 2-Bromo-5-chlorophenyl Isothiocyanate

Direct literature specifically describing the synthesis of 2-bromo-5-chlorophenyl isothiocyanate is limited. However, based on the structural similarity and known synthetic routes of related aryl isothiocyanates, the following methods are applicable:

From 2-Bromo-5-chloroaniline via Thiophosgene

Step 1 : Start with 2-bromo-5-chloroaniline as the precursor.

Step 2 : React with thiophosgene (CSCl2) in the presence of a base such as triethylamine or N-methylmorpholine in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperature (0–10°C).

Step 3 : The reaction proceeds via formation of an intermediate isothiocyanate, which is isolated by extraction and purification.

This method is classical and yields the target isothiocyanate with good purity and yield.

From 2-Bromo-5-chloroaniline via Dithiocarbamate Intermediate

Step 1 : React 2-bromo-5-chloroaniline with carbon disulfide (CS2) and a base such as triethylamine in an aprotic solvent like acetone or acetonitrile to form the dithiocarbamate salt.

Step 2 : Treat the dithiocarbamate intermediate with an oxidizing agent or desulfurizing reagent (e.g., tosyl chloride or N-bromosuccinimide) to convert it into the isothiocyanate.

Step 3 : Isolate the product by standard work-up procedures.

This method avoids the use of toxic thiophosgene and is preferred for safer industrial processes.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane, acetone | Aprotic solvents preferred for stability |

| Temperature | 0 to 15 °C | Low temperature controls reaction rate |

| Base | Triethylamine, N-methylmorpholine | Neutralizes HCl formed, facilitates reaction |

| Reagent equivalents | 1.0 to 1.5 equivalents of thiophosgene or oxidant | Stoichiometric control critical for yield |

| Reaction time | 1 to 6 hours | Dependent on scale and reagent purity |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

Industrial and Scale-Up Considerations

Safety : Thiophosgene is toxic and requires careful handling; alternative methods using dithiocarbamates and milder reagents are preferred for large-scale synthesis.

Purity : The reaction conditions must minimize side reactions such as hydrolysis or over-chlorination/bromination.

Environmental impact : Methods producing minimal hazardous waste and allowing easy neutralization of acidic byproducts are favored.

Example : A related bromination process using N-bromosuccinimide (NBS) at low temperature (≤10°C) in inorganic acid solvent yielded high purity brominated intermediates with 90% yield, illustrating the importance of temperature control and reagent addition rate.

Summary Table of Preparation Routes for 2-Bromo-5-chlorophenyl Isothiocyanate

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Thiophosgene method | 2-Bromo-5-chloroaniline | Thiophosgene, base | High yield, well-established | Toxic reagents, safety concerns |

| Dithiocarbamate intermediate | 2-Bromo-5-chloroaniline | CS2, base, oxidant (e.g., NBS) | Safer reagents, milder conditions | Multi-step, requires oxidation |

| Staudinger/aza-Wittig (general) | Aryl azides | Triphenylphosphine, CS2 | Mild, versatile | Requires azide precursors |

Research Discoveries and Analytical Data

Spectral Characterization : The isothiocyanate functional group shows characteristic IR absorption around 2100–2150 cm⁻¹, confirming the presence of the N=C=S moiety.

Molecular Weight and Formula : 2-Bromo-5-chlorophenyl isothiocyanate has a molecular formula C7H3BrClNS and molecular weight 248.53 g/mol.

Mechanistic Insights : The reaction mechanism for isothiocyanate formation involves nucleophilic attack of the amine nitrogen on the thiophosgene carbon, followed by elimination of HCl. In the dithiocarbamate route, formation of a thiourea intermediate precedes desulfurization to the isothiocyanate.

Chemical Reactions Analysis

Types of Reactions: “MFCD22557658” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving “MFCD22557658” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “MFCD22557658” depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.

Scientific Research Applications

“MFCD22557658” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD22557658” involves its interaction with specific molecular targets and pathways. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects. The detailed understanding of these interactions is crucial for developing new applications and improving the efficacy of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Aromatic Isothiocyanates

- Phenyl Isothiocyanate (CASRN 103-72-0): Lacks halogen substituents but shares the -NCS group. It exhibits genotoxicity, inducing chromosomal aberrations in mammalian cells, though it is less cytotoxic than allyl- or benzyl-isothiocyanates .

- Fluorene-Based Isothiocyanates : These derivatives, such as those reported in fluorene probes, demonstrate superior optical properties (e.g., two-photon absorption) and stability, making them ideal for biomolecule conjugation and fluorescence microscopy .

Halogenated Aromatic Compounds

- 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate : Replaces -NCS with -NCO (isocyanate) and includes a trifluoromethyl group. The absence of sulfur reduces thiophilicity, altering reactivity toward amines .

- 5-Amino-2-bromobenzoic Acid: Shares bromine and aromatic substitution patterns but replaces -NCS with -COOH, shifting applications to synthetic intermediates rather than bioconjugation .

Toxicity and Stability

- Genotoxicity: Phenyl isothiocyanate induces chromatid breaks and rearrangements in SVM cells, though it is less cytotoxic than allyl- or benzyl-isothiocyanates .

Data Tables

Table 1: Comparative Properties of Selected Isothiocyanates

Table 2: Halogenated Aromatic Compounds with Similar Substitution Patterns

Research Findings and Key Insights

Bioconjugation Efficiency : Fluorene isothiocyanates achieve >90% conjugation efficiency with proteins, attributed to their balanced hydrophilicity and reactivity . Halogenated analogs like 2-bromo-5-chlorophenyl isothiocyanate may require optimization for similar performance.

Toxicity Profiles: Phenyl isothiocyanate’s genotoxicity is dose-dependent, with EC₅₀ values 10-fold higher than cytotoxic concentrations . The bromine and chlorine substituents in the target compound could reduce metabolic activation, lowering genotoxic risk.

Synthetic Pathways : Ethyl isothiocyanate’s use in thiourea synthesis (e.g., N,N-diethylthiourea) highlights the role of -NCS in carbon source distribution, a principle applicable to halogenated derivatives .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Bromo-5-chlorophenyl Isothiocyanate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via the reaction of 2-bromo-5-chloroaniline with thiophosgene (Cl₂C=S) under controlled conditions (0–5°C, inert atmosphere). A base (e.g., NaHCO₃) neutralizes HCl byproducts. Optimization includes:

- Temperature : Maintained below 5°C to minimize side reactions.

- Solvent : Dichloromethane or toluene for solubility and inertness.

- Purification : Column chromatography (hexane:EtOAc gradient) yields >95% purity.

- Yield : Typically 60–75%, depending on stoichiometric precision .

Q. What spectroscopic methods are most effective for characterizing 2-Bromo-5-chlorophenyl Isothiocyanate?

- Key Techniques :

- NMR :

- ¹H NMR : Aromatic protons appear as doublets at δ 7.3–7.7 ppm (J = 8.5 Hz).

- ¹³C NMR : Thiocyanate carbon (N=C=S) resonates at ~130 ppm.

- IR Spectroscopy : Strong absorption at ~2050 cm⁻¹ (N=C=S stretch).

- Mass Spectrometry : Molecular ion peak at m/z 266 (C₇H₃BrClNS⁺).

- Validation via computational tools (e.g., Gaussian) ensures spectral assignments .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : -20°C in amber glass vials under argon to prevent hydrolysis.

- Handling : Use in a fume hood with nitrile gloves and goggles. Avoid exposure to moisture or amines to prevent premature reactivity.

- Stability : Degrades within 48 hours at room temperature; monitor via TLC .

Advanced Questions

Q. How does 2-Bromo-5-chlorophenyl Isothiocyanate participate in nucleophilic addition reactions, and what factors influence product regiochemistry?

- Mechanism : Reacts with primary amines (e.g., benzylamine) to form thioureas via nucleophilic attack at the isothiocyanate carbon.

- Regiochemical Factors :

- Steric Effects : Bulky substituents on the phenyl ring hinder attack at the ortho position.

- Electronic Effects : Electron-withdrawing Br/Cl groups enhance electrophilicity at the thiocyanate carbon.

- Kinetic vs. Thermodynamic Control : Polar solvents (e.g., DMF) favor thermodynamic products, while non-polar solvents (e.g., hexane) favor kinetic pathways .

Q. What crystallographic strategies resolve the molecular structure of this compound?

- Data Collection : Single-crystal X-ray diffraction at 100 K minimizes thermal motion.

- Refinement : SHELXL ( ) refines positional and thermal parameters.

- Validation : PLATON checks for twinning; ORTEP-3 ( ) visualizes thermal ellipsoids.

- Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (all data) | 0.032 |

| C–N bond length | 1.21 Å |

| Resolution | 0.84 Å |

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates electrophilicity indices (e.g., Fukui functions).

- Molecular Docking : AutoDock Vina screens binding to kinases (e.g., EGFR), with binding energies < -7.0 kcal/mol indicating strong affinity.

- MD Simulations : GROMACS assesses ligand-protein stability over 100 ns trajectories .

Q. What methodologies assess the compound’s biological activity in anticancer research?

- In Vitro Assays :

- MTT Assay : IC₅₀ values determined against HeLa or MCF-7 cells (typical range: 10–50 µM).

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis.

- Western Blot : Detects caspase-3 activation and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.